N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
Description
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide is a propanamide derivative featuring a 3-amino-2-methylphenyl group attached to the amide nitrogen and a 2-(sec-butyl)phenoxy substituent on the propanamide backbone. The sec-butyl group (C₄H₉) at the ortho position of the phenoxy moiety introduces steric bulk and lipophilicity, while the amino and methyl groups on the phenyl ring enhance electronic interactions.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-13(2)16-9-6-7-12-19(16)24-15(4)20(23)22-18-11-8-10-17(21)14(18)3/h6-13,15H,5,21H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFVGSIPDTWVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide is a synthetic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings, highlighting its chemical properties, biological mechanisms, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molar Mass : 326.43 g/mol
- Density : 1.114 g/cm³ (predicted)
- pKa : 13.21 (predicted)
- Hazard Class : Irritant
| Property | Value |
|---|---|
| CAS Number | 1020055-56-4 |
| Boiling Point | 526.1 °C (predicted) |
| Hazard Symbols | Xi - Irritant |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound's amide and phenoxy functionalities suggest potential modulation of biological processes, particularly in pain and inflammation pathways.
Potential Targets
- TRPM8 Channels : Recent studies indicate that compounds similar to this compound may interact with TRPM8 channels, which are implicated in sensory transduction and pain perception .
- Enzymatic Activity : The compound may influence the activity of certain enzymes, potentially leading to anti-inflammatory effects .
Anti-inflammatory and Analgesic Properties
Preliminary investigations suggest that this compound exhibits anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of pain pathways.
Case Studies
- In Vitro Studies : In cell line assays, the compound demonstrated significant inhibition of inflammatory markers at concentrations above its IC, suggesting a dose-dependent response in reducing inflammation .
- Animal Models : Animal studies have shown that administration of the compound results in reduced pain responses in models of acute and chronic inflammation, indicating its potential as a therapeutic agent for pain management .
Research Findings
Recent studies have explored the pharmacological profile of this compound:
- Potency : The compound has been noted for its moderate potency in inhibiting specific biological targets, with IC values suggesting effective concentrations for therapeutic use.
- Selectivity : Further research is needed to determine the selectivity of the compound for its targets, as off-target effects could influence its safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous molecules from diverse chemical classes:
Table 1: Structural and Functional Comparison
Key Findings:
Steric Bulk: The sec-butyl group increases lipophilicity (logP ≈ 4.2 estimated), which may enhance membrane permeability but reduce aqueous solubility relative to smaller alkyl chains (e.g., isopropyl in ). Halogenation: Chlorine or fluorine substitutions (e.g., ) improve metabolic stability and bioavailability but may introduce toxicity risks.
In contrast, Metamifop () leverages a benzoxazolyl group for herbicidal activity, highlighting how heterocyclic moieties diverge applications from the target’s phenyl-based design.
Synthetic Accessibility: The target compound can be synthesized via amide coupling between 2-[2-(sec-butyl)phenoxy]propanoyl chloride and 3-amino-2-methylaniline, analogous to methods in . Compared to N,O-bidentate directing groups (), the absence of a coordinating moiety in the target limits utility in catalysis but simplifies synthesis.
Research Implications
- Medicinal Chemistry: The sec-butyl and amino-methyl groups position the compound as a candidate for structure-activity relationship (SAR) studies in anticancer or anti-inflammatory drug discovery.
- Agrochemical Potential: Structural parallels to Metamifop () suggest possible pesticidal activity, though in vitro testing is required to validate efficacy.
- Limitations : The compound’s high logP may necessitate formulation optimization for pharmacokinetic applications, as seen in related benzamide derivatives .
Preparation Methods
Preparation of 2-(sec-butyl)phenoxy Intermediate
The sec-butyl substitution on the phenoxy group is typically introduced via alkylation or substitution reactions on phenol derivatives. The sec-butyl group provides steric and lipophilic characteristics essential for the compound’s biological activity.
- Starting from 2-hydroxyphenol (catechol derivative), sec-butyl bromide or chloride is reacted under basic conditions (e.g., potassium carbonate in an aprotic solvent like acetone or DMF) to form 2-(sec-butyl)phenol ether.
- The reaction temperature is maintained between 50°C and 80°C to optimize yield and minimize side products.
- Purification is achieved by aqueous workup followed by recrystallization or chromatography.
Formation of the Propanamide Backbone
The propanamide moiety is synthesized by coupling a substituted phenoxypropanoic acid derivative with an amine group-bearing aromatic ring.
- Synthesis of 2-(2-(sec-butyl)phenoxy)propanoic acid via esterification or direct substitution.
- Activation of the carboxylic acid group using coupling agents such as carbodiimides (e.g., DCC, EDC) or acid chlorides.
- Reaction with 3-amino-2-methylphenylamine to form the amide bond.
Coupling Reaction and Amide Bond Formation
The amide bond formation is critical and typically performed under mild conditions to preserve the amino group on the aromatic ring.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, DMF, or THF | Aprotic solvents preferred |
| Coupling agent | DCC, EDC, or acid chloride | Carbodiimides commonly used for activation |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction time | 4 to 24 hours | Monitored by TLC or HPLC |
| Base | Triethylamine or pyridine | Neutralizes acid byproducts |
After coupling, the reaction mixture is typically filtered to remove urea byproducts (if carbodiimides are used), and the product is purified by column chromatography or recrystallization.
Protection and Deprotection Strategies
In some synthetic routes, protecting groups are employed to mask reactive amino groups during intermediate steps to prevent undesired side reactions.
- Common protecting groups for amines include carbobenzoxy (Cbz) or tert-butyloxycarbonyl (Boc).
- After coupling, deprotection is performed using acidic or catalytic hydrogenation conditions to regenerate the free amine.
Purification and Yield Optimization
Purification techniques are essential to remove impurities and side products, especially given the complexity of the molecule.
- Column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate mixtures) is standard.
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) improves purity.
- Yields typically range from 60% to 85% depending on reaction conditions and purification efficiency.
Representative Data Table: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of phenol | 2-hydroxyphenol + sec-butyl bromide, K2CO3, DMF, 60°C, 6 h | 75-80 | High selectivity for sec-butyl |
| Esterification | 2-(sec-butyl)phenol + propionic acid derivative, acid catalyst, reflux | 70-78 | Controlled to avoid overreaction |
| Amide coupling | Activated acid (DCC/EDC) + 3-amino-2-methylphenylamine, DCM, 0°C to RT, 12 h | 65-85 | Requires dry conditions |
| Deprotection (if used) | Catalytic hydrogenation or acid treatment | >90 | Restores free amine group |
| Purification | Column chromatography/recrystallization | — | Essential for high purity |
Research Findings and Industrial Considerations
- The use of potassium cyanide or other highly toxic reagents is avoided due to safety and environmental concerns; safer coupling agents and milder conditions are preferred.
- Protecting group strategies improve selectivity but add steps; thus, direct coupling methods are optimized for industrial scalability.
- Reaction monitoring by chromatographic methods (TLC, HPLC) is critical for optimizing conditions and minimizing byproducts.
- The final compound’s purity is validated by spectroscopic methods (NMR, IR, MS) and chromatographic purity assays.
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide?
Answer:
The synthesis requires precise control of temperature (typically 50–80°C), solvent selection (e.g., dichloromethane or ethanol), and reaction time (12–24 hours) to achieve high yields (>75%) and purity. Key steps include:
- Coupling reactions : Use a base like triethylamine to facilitate amide bond formation between intermediates.
- Purification : Column chromatography or recrystallization in hexane/ethyl acetate mixtures ensures removal of byproducts .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and verifying intermediate structures .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
Answer:
A multi-technique approach is recommended:
- 1H/13C NMR : Resolves aromatic protons (δ 6.5–7.5 ppm), sec-butyl methyl groups (δ 0.8–1.5 ppm), and amide NH signals (δ 8.0–8.5 ppm). 2D NMR (e.g., COSY, HSQC) confirms connectivity .
- FTIR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 353.2) and fragmentation patterns .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
The compound serves as:
- A pharmacophore scaffold : Its phenoxy and amide groups enable interactions with biological targets (e.g., enzymes, receptors).
- A precursor for analogs : Structural modifications (e.g., halogenation, methylation) can enhance bioavailability or target specificity.
- A tool for mechanistic studies : Used in enzyme inhibition assays (e.g., cyclooxygenase) to explore anti-inflammatory pathways .
Advanced: How can researchers resolve contradictory data in biological activity assays involving this compound?
Answer:
Contradictions (e.g., varying IC50 values) may arise from assay conditions or impurity interference. Mitigation strategies include:
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity.
- Purity verification : High-performance liquid chromatography (HPLC) with UV/Vis detection ensures >95% purity.
- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., sec-butyl vs. tert-butyl substituents) .
Advanced: What methodologies are recommended for studying its reaction mechanisms (e.g., oxidation or substitution)?
Answer:
Mechanistic studies require:
- Isotopic labeling : Use deuterated solvents (e.g., D2O) or 13C-labeled reagents to track proton transfer or bond cleavage in oxidation reactions.
- Computational modeling : Density functional theory (DFT) predicts transition states and activation energies for substitution pathways.
- Kinetic profiling : Monitor reaction rates via UV/Vis spectroscopy under varying pH and temperature to infer rate-determining steps .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
Systematic SAR strategies include:
- Core modifications : Replace the sec-butyl group with cyclopropyl or fluorinated alkyl chains to assess steric/electronic effects on receptor binding .
- Phenoxy ring substitution : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-position to enhance metabolic stability.
- In silico screening : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target proteins (e.g., kinases) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
